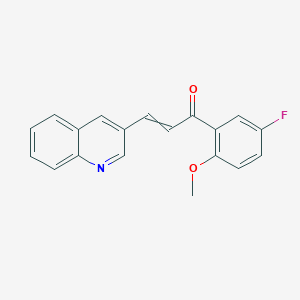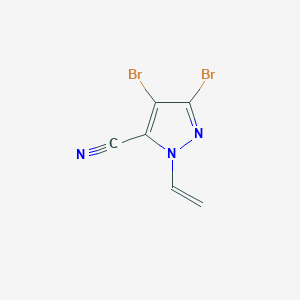![molecular formula C18H14O5 B14182095 Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate CAS No. 920979-18-6](/img/structure/B14182095.png)
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound with a complex structure that includes a benzofuran ring, a hydroxybenzoyl group, and a methyl ester
Vorbereitungsmethoden
The synthesis of Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoyl chloride with 2-benzofuran-1-ylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxybenzoyl group is crucial for its activity, as it can form hydrogen bonds with target proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate can be compared with similar compounds such as:
Methyl 4-hydroxyphenylacetate: This compound has a simpler structure and is used in similar applications but lacks the benzofuran ring.
Methyl 3,4-dihydroxybenzoate: This compound has two hydroxy groups and is known for its antioxidant properties.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has additional methyl groups and is used in different synthetic applications.
The uniqueness of this compound lies in its benzofuran ring, which imparts specific chemical properties and potential biological activities not found in simpler analogs.
Eigenschaften
CAS-Nummer |
920979-18-6 |
|---|---|
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
methyl 2-[3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate |
InChI |
InChI=1S/C18H14O5/c1-22-16(20)10-15-13-4-2-3-5-14(13)18(23-15)17(21)11-6-8-12(19)9-7-11/h2-9,19H,10H2,1H3 |
InChI-Schlüssel |
GWTNPVCZTYEABC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C2C=CC=CC2=C(O1)C(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
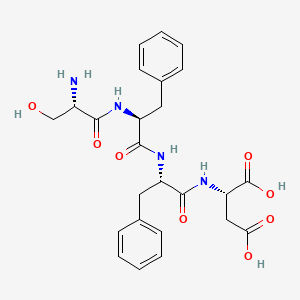
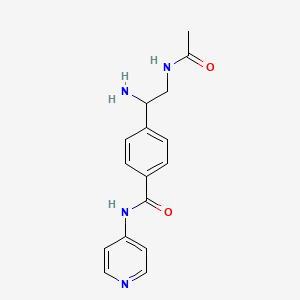
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
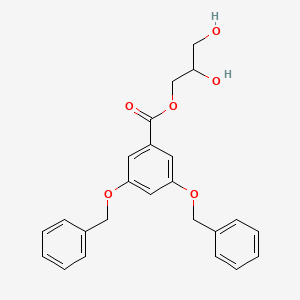
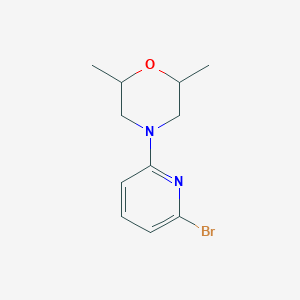
![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
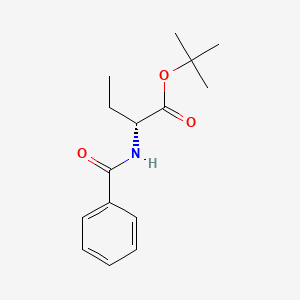
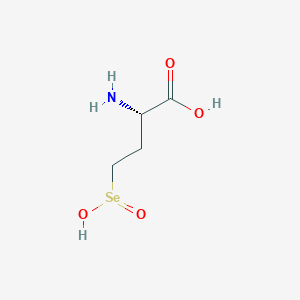
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
